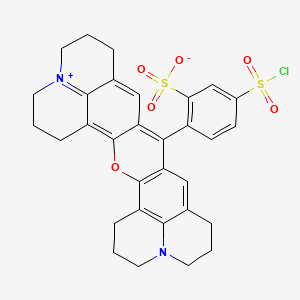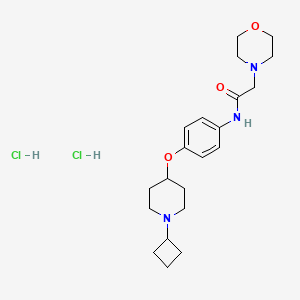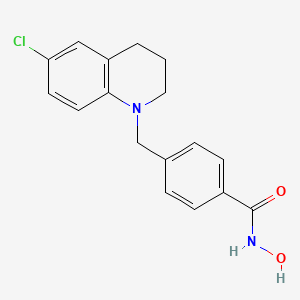
TAMRA-PEG4-NHS ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TAMRA-PEG4-NHS ester is a TAMRA red fluorescent dye derivative containing an NHS ester group which can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules.
Applications De Recherche Scientifique
Bioactive Hydrogels Enhancement
TAMRA-PEG4-NHS ester is used in the development of bioactive hydrogels. Browning et al. (2013) demonstrated that reducing the density of PEG linkers on protein backbones during functionalization with PEG hydrogels, like TAMRA-PEG4-NHS, results in improved cell adhesion and spreading. However, this also increases protein loss from the matrix over time due to ester hydrolysis (Browning, Russell, Rivera, Höök, & Cosgriff-Hernandez, 2013).
PEGylation in Biopharmaceuticals
Crafts et al. (2016) explored the use of PEGylation, the process of covalently bonding polyethylene glycol (PEG) to active peptides or proteins, to improve bioavailability and reduce immunogenicity. TAMRA-PEG4-NHS ester is relevant in this context for its role in PEGylation reactions (Crafts, Bailey, Plante, & Acworth, 2016).
Precise Dye/Polymer Ratios
Manono et al. (2015) reported on the synthesis of generation 3 poly(amidoamine) (G3 PAMAM) dendrimer containing precise ratios of 5-carboxytetramethylrhodamine succinimidyl ester (TAMRA), demonstrating the importance of TAMRA-PEG4-NHS in achieving specific dye-polymer ratios for various applications (Manono, Dougherty, Jones, Demuth, Holl, & Dimaggio, 2015).
Injectable Hydrogels
Gong et al. (2017) developed an injectable poly(ethylene glycol) hydrogel, where TAMRA-PEG4-NHS played a role in modifying four-armed PEG for biomedical applications such as drug delivery and stimuli-responsive drug release (Gong, Shan, Li, & Wu, 2017).
Nanohydrogels for Drug Delivery
Farzanfar et al. (2021) created nanohydrogels (NHs) for pH-responsive delivery of methotrexate, using a cross-linking structure that likely includes components like TAMRA-PEG4-NHS. These NHs showed potential in loading and release of anticancer drugs (Farzanfar, Farjadian, Roointan, Mohammadi-Samani, & Tayebi, 2021).
Oxo-ester Mediated Native Chemical Ligation
Strehin et al. (2013) utilized N-hydroxysuccinimide (NHS) activated oxo-esters in polymer hydrogel formation, highlighting the potential of compounds like TAMRA-PEG4-NHS in creating hydrogels for biological contexts (Strehin, Gourevitch, Zhang, Heber-Katz, & Messersmith, 2013).
Tumor-Targeted Drug Delivery
Miller et al. (2015) explored the use of nanoparticles in targeted cancer therapies. Polymers like TAMRA-PEG4-NHS could be essential in this research for creating targeted delivery systems (Miller, Zheng, Gadde, Pfirschke, Zope, Engblom, Kohler, Iwamoto, Yang, Askevold, Kolishetti, Pittet, Lippard, Farokhzad, & Weissleder, 2015).
Protein Surface Modification
Xu et al. (2006) detailed the modification of surface proteins with poly(ethylene glycol), where TAMRA-PEG4-NHS esters can be crucial in inhibiting thrombosis on vascular and biomaterial surfaces (Xu, Kaar, Russell, & Wagner, 2006).
Scleral Crosslinking for Myopia
Wang et al. (2021) investigated using PEG molecules with NHS ester functional groups as macromolecular crosslinking agents for treating myopia, showing another potential application area for TAMRA-PEG4-NHS ester (Wang, Wu, Liu, Lu, Tanumiharjo, Huang, Zhao, & Lu, 2021).
Immunoglobulin-based Therapeutics
Ji et al. (2019) described the use of erythrocytes as carriers for immunoglobulin-based therapeutics, where N-hydrosuccinidyl ester-functionalized poly(ethylene glycol) (NHS-PEG) played a significant role. This research suggests a similar application for TAMRA-PEG4-NHS (Ji, Smith, Koepsel, Andersen, Baker, Zhang, Carmali, Myerson, Muzykantov, & Russell, 2019).
Optimizing Conditions for PEGylation
Nojima et al. (2009) discussed the importance of pH in the PEGylation process, an area where TAMRA-PEG4-NHS ester could be applied for optimizing conditions in protein modifications (Nojima, Iguchi, Suzuki, & Sato, 2009).
Apoptosis Diagnosis
Kong et al. (2012) used TAMRA-labeled oligonucleotides in a study on apoptosis diagnosis, indicating the potential for TAMRA-PEG4-NHS in similar diagnostic applications (Kong, Sung, Kim, Jung, Gho, Yun, & Hahn, 2012).
Propriétés
Numéro CAS |
2171068-83-8 |
|---|---|
Nom du produit |
TAMRA-PEG4-NHS ester |
Formule moléculaire |
C40H46N4O12 |
Poids moléculaire |
774.82 |
Nom IUPAC |
2-(6-(dimethylamino)-3-(dimethyliminio)-3H-xanthen-9-yl)-5-((15-((2,5-dioxopyrrolidin-1-yl)oxy)-15-oxo-3,6,9,12-tetraoxapentadecyl)carbamoyl)benzoate |
InChI |
InChI=1S/C40H46N4O12/c1-42(2)27-6-9-30-33(24-27)55-34-25-28(43(3)4)7-10-31(34)38(30)29-8-5-26(23-32(29)40(49)50)39(48)41-14-16-52-18-20-54-22-21-53-19-17-51-15-13-37(47)56-44-35(45)11-12-36(44)46/h5-10,23-25H,11-22H2,1-4H3,(H-,41,48,49,50) |
Clé InChI |
PKALNTYPHULONG-UHFFFAOYSA-N |
SMILES |
O=C(NCCOCCOCCOCCOCCC(ON1C(CCC1=O)=O)=O)C(C=C2C([O-])=O)=CC=C2C(C3=C(C=C(N(C)C)C=C3)O4)=C(C=C/5)C4=CC5=[N+](C)\C |
Apparence |
Solid powder |
Pureté |
>95% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO, DMF, DCM, Water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
TAMRA-PEG4-NHS ester |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



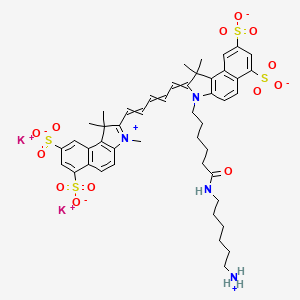
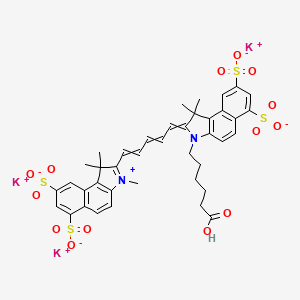

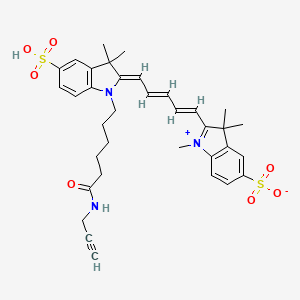
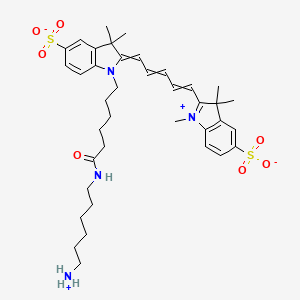

![Sodium 2,5-dioxo-1-((6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanoyl)oxy)pyrrolidine-3-sulfonate](/img/structure/B611075.png)
